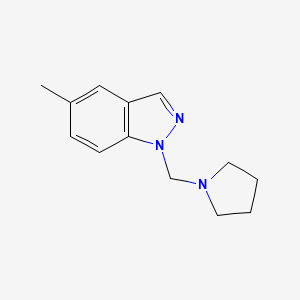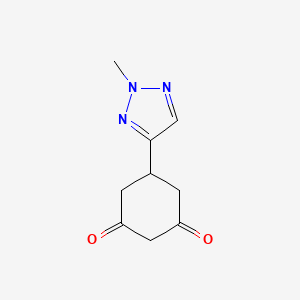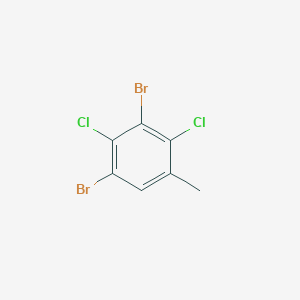
3,5-Dibromo-2,4-dichlorotoluene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dibromo-2,4-dichlorotoluene: is an organic compound with the molecular formula C7H4Br2Cl2 It is a derivative of toluene, where the methyl group is substituted with two bromine atoms and two chlorine atoms at specific positions on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-2,4-dichlorotoluene typically involves the bromination and chlorination of toluene derivatives. One common method includes the use of bromine and chlorine in the presence of a catalyst to achieve selective halogenation at the desired positions on the benzene ring. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using bromine and chlorine gas. The process is carried out in reactors designed to handle the exothermic nature of halogenation reactions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 3,5-Dibromo-2,4-dichlorotoluene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of substituted toluenes with different functional groups.
Oxidation: Formation of 3,5-dibromo-2,4-dichlorobenzoic acid or 3,5-dibromo-2,4-dichlorobenzaldehyde.
Reduction: Formation of less halogenated toluene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dibromo-2,4-dichlorotoluene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.
Biology and Medicine:
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. Its unique halogenation pattern makes it valuable for designing molecules with specific properties.
Mecanismo De Acción
The mechanism of action of 3,5-Dibromo-2,4-dichlorotoluene in chemical reactions involves the interaction of its halogen atoms with various reagents. The presence of bromine and chlorine atoms makes the compound highly reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
- 3,6-Dibromo-2,4-dichlorotoluene
- 3-Bromo-2,4-dichlorotoluene
- 2,4-Dibromo-3,5-dichlorotoluene
Comparison: 3,5-Dibromo-2,4-dichlorotoluene is unique due to its specific substitution pattern on the benzene ring. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions. For example, the position of the halogen atoms can influence the compound’s ability to undergo substitution or oxidation reactions, making it distinct in its chemical behavior and applications.
Propiedades
Número CAS |
1160574-76-4 |
|---|---|
Fórmula molecular |
C7H4Br2Cl2 |
Peso molecular |
318.82 g/mol |
Nombre IUPAC |
1,3-dibromo-2,4-dichloro-5-methylbenzene |
InChI |
InChI=1S/C7H4Br2Cl2/c1-3-2-4(8)7(11)5(9)6(3)10/h2H,1H3 |
Clave InChI |
HTZAZICHDSZNRU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1Cl)Br)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3,3'-Bi-1H-indol]-2(3H)-one, 3-(2-oxo-2-phenylethyl)-](/img/structure/B15245581.png)

![(2,4-Dichloropyrido[3,2-D]pyrimidin-6-YL)methanamine](/img/structure/B15245596.png)
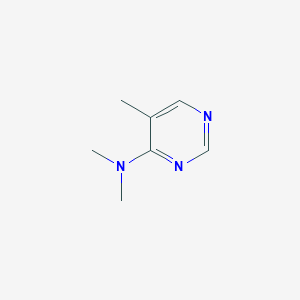

![N-Propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15245605.png)
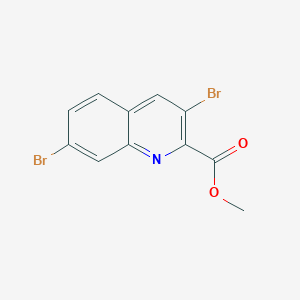
![2-[3-(2-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15245625.png)
![3-(5-Thiophen-2-yl-[1,3,4]oxadiazol-2-yl)-pyridine](/img/structure/B15245633.png)


